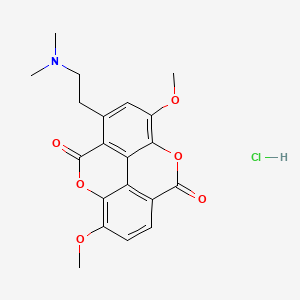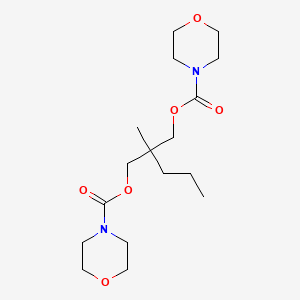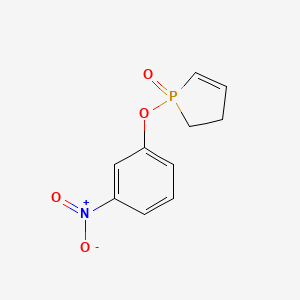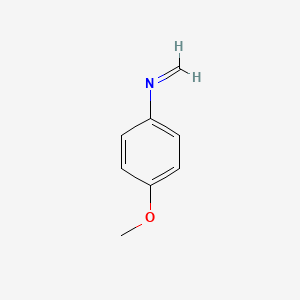
1,6-Dibromohexa-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromohexa-1,5-diyne is a chemical compound with the molecular formula C6H6Br2. It is characterized by the presence of two bromine atoms attached to a hexadiyne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dibromohexa-1,5-diyne can be synthesized through several methods. One common approach involves the bromination of hexa-1,5-diyne using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields the desired dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromohexa-1,5-diyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form hexadiyne derivatives.
Oxidation Reactions: Oxidation can lead to the formation of bromoalkynes and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or sodium thiolate (NaSR) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.
Major Products
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of hexadiyne.
Oxidation: Formation of bromoalkynes and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromohexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-dibromohexa-1,5-diyne involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dibromohexane: Similar in structure but lacks the triple bonds present in 1,6-dibromohexa-1,5-diyne.
1,5-Dibromopentane: Shorter carbon chain and lacks the triple bonds.
1,4-Dibromobutane: Even shorter carbon chain and lacks the triple bonds.
Uniqueness
This compound is unique due to the presence of two triple bonds, which confer distinct reactivity and properties compared to its saturated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
27376-24-5 |
|---|---|
Molekularformel |
C6H4Br2 |
Molekulargewicht |
235.90 g/mol |
IUPAC-Name |
1,6-dibromohexa-1,5-diyne |
InChI |
InChI=1S/C6H4Br2/c7-5-3-1-2-4-6-8/h1-2H2 |
InChI-Schlüssel |
WQDPSTYGLZXWAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CBr)C#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


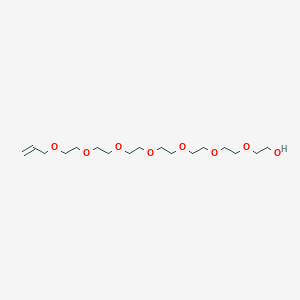
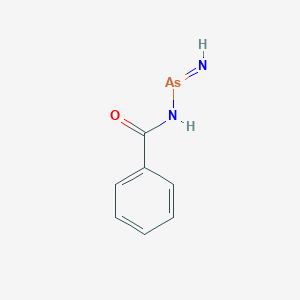
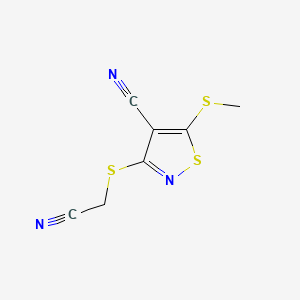
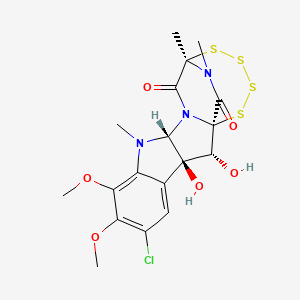


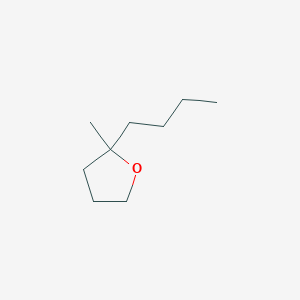
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
